molecular formula C22H20N2OS2 B274024 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

Cat. No. B274024
M. Wt: 392.5 g/mol
InChI Key: VVIIOIPUFUBROD-SXQSXHJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one, commonly known as thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a thiazole derivative that has a high affinity for amyloid fibrils, making it a valuable tool for the detection and quantification of amyloid aggregates.

Mechanism of Action

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has a high affinity for amyloid fibrils due to its planar structure and the presence of a thioflavin moiety. 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding, resulting in a significant increase in fluorescence intensity. The exact mechanism of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one binding to amyloid fibrils is still not fully understood, but it is believed that 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one binds to the beta-sheet structure of amyloid fibrils.
Biochemical and Physiological Effects:
3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is relatively non-toxic and has no known biochemical or physiological effects. However, it should be noted that 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is a fluorescent dye and can interfere with certain assays that are sensitive to fluorescence.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is its high sensitivity and specificity for amyloid fibrils. 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one fluorescence is highly specific for amyloid fibrils and does not bind to other proteins or cellular components. 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is also relatively easy to use and can be incorporated into a wide range of assays.
One limitation of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is that it requires the presence of amyloid fibrils for fluorescence to occur. This means that 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one cannot be used to detect early-stage amyloid formation or soluble amyloid intermediates. Additionally, 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one fluorescence can be affected by the presence of certain compounds, such as detergents or denaturants, which can interfere with amyloid fibril formation.

Future Directions

1. Development of new 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one derivatives with improved properties, such as higher sensitivity or selectivity for specific types of amyloid fibrils.
2. Use of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one in combination with other techniques, such as atomic force microscopy or NMR spectroscopy, to gain a more comprehensive understanding of amyloid fibril formation.
3. Application of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one to the study of amyloid-associated diseases, such as Alzheimer's disease and Parkinson's disease, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
4. Use of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one in high-throughput screening assays to identify compounds that inhibit amyloid fibril formation or promote amyloid clearance.
5. Development of 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one-based biosensors for the detection of amyloid fibrils in biological fluids, such as blood or cerebrospinal fluid, for early diagnosis of amyloid-associated diseases.

Synthesis Methods

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one can be synthesized by the reaction of 2-thioxo-4-thiazolidinone with 2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde in the presence of a base. The resulting product can be purified by recrystallization or column chromatography.

Scientific Research Applications

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research. It is commonly used to detect and quantify amyloid fibrils in vitro and in vivo. 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one fluorescence can be used to monitor the formation of amyloid aggregates in real-time, making it a valuable tool for studying the kinetics of amyloid formation. 3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one can also be used to screen for compounds that inhibit amyloid aggregation, making it a useful tool for drug discovery.

properties

Product Name

3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

Molecular Formula

C22H20N2OS2

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N2OS2/c1-22(2)16-11-7-8-12-17(16)23(3)19(22)14-13-18-20(25)24(21(26)27-18)15-9-5-4-6-10-15/h4-14H,1-3H3/b18-13-,19-14-

InChI Key

VVIIOIPUFUBROD-SXQSXHJWSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C)C

Origin of Product

United States

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